molecular formula C13H10N2O3S2 B11685340 (5Z)-5-(3-nitrobenzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(3-nitrobenzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11685340
M. Wt: 306.4 g/mol
InChI Key: JMSTVMZVXVQDAA-FLIBITNWSA-N
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Description

(5Z)-5-(3-nitrobenzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a nitrobenzylidene group and a thioxo group, which contribute to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(3-nitrobenzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 3-nitrobenzaldehyde with 3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is refluxed for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(3-nitrobenzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The thioxo group can be oxidized to a sulfone group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The benzylidene group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon, ethanol.

    Reduction: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Substitution: Nitric acid, sulfuric acid, halogens (e.g., chlorine, bromine), acetic acid.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of sulfone derivatives.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-(3-nitrobenzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential antimicrobial and anticancer activities. The presence of the nitrobenzylidene and thioxo groups contributes to its ability to interact with biological targets, such as enzymes and receptors, leading to potential therapeutic effects.

Medicine

In medicine, this compound is investigated for its potential as a drug candidate. Its antimicrobial and anticancer properties make it a promising compound for the development of new treatments for infections and cancer.

Industry

In the industrial sector, this compound can be used as a precursor for the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in materials science and chemical manufacturing.

Mechanism of Action

The mechanism of action of (5Z)-5-(3-nitrobenzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrobenzylidene group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The thioxo group can interact with thiol-containing enzymes, inhibiting their activity and disrupting cellular processes. These interactions contribute to the compound’s antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-(4-nitrobenzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one: Similar structure with a different position of the nitro group.

    (5Z)-5-(3-nitrobenzylidene)-3-(methyl)-2-thioxo-1,3-thiazolidin-4-one: Similar structure with a different substituent on the thiazolidinone ring.

    (5Z)-5-(3-nitrobenzylidene)-3-(prop-2-en-1-yl)-2-oxo-1,3-thiazolidin-4-one: Similar structure with an oxo group instead of a thioxo group.

Uniqueness

(5Z)-5-(3-nitrobenzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one is unique due to the specific combination of the nitrobenzylidene and thioxo groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds.

Properties

Molecular Formula

C13H10N2O3S2

Molecular Weight

306.4 g/mol

IUPAC Name

(5Z)-5-[(3-nitrophenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C13H10N2O3S2/c1-2-6-14-12(16)11(20-13(14)19)8-9-4-3-5-10(7-9)15(17)18/h2-5,7-8H,1,6H2/b11-8-

InChI Key

JMSTVMZVXVQDAA-FLIBITNWSA-N

Isomeric SMILES

C=CCN1C(=O)/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/SC1=S

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])SC1=S

Origin of Product

United States

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